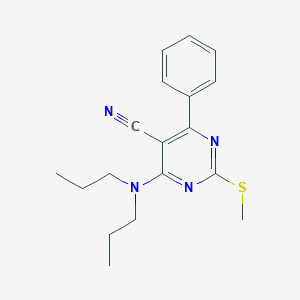
4-(Dipropylamino)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dipropylamino)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile, also known as DMPP, is a heterocyclic organic compound that has been widely used in scientific research due to its unique properties. DMPP is a potent activator of nicotinic acetylcholine receptors (nAChRs) and has been used to study the effects of nAChR activation on various physiological and biochemical processes.
作用機序
4-(Dipropylamino)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile acts as a potent agonist of nAChRs, specifically the α7 and α4β2 subtypes. It binds to the orthosteric site of the receptor and causes a conformational change that leads to the opening of the ion channel. This results in the influx of positively charged ions, such as calcium and sodium, which leads to depolarization of the cell membrane and the initiation of an action potential.
Biochemical and Physiological Effects:
4-(Dipropylamino)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile has been shown to have a wide range of biochemical and physiological effects. It has been shown to enhance cognition, improve memory, and increase attention. 4-(Dipropylamino)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile has also been shown to have analgesic and anti-inflammatory effects. In addition, 4-(Dipropylamino)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile has been shown to modulate the release of various neurotransmitters, such as dopamine, serotonin, and acetylcholine.
実験室実験の利点と制限
4-(Dipropylamino)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile has several advantages for lab experiments. It is a potent and selective agonist of nAChRs, which allows for precise control over receptor activation. 4-(Dipropylamino)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile is also stable and easy to handle, which makes it a convenient tool for studying nAChRs. However, 4-(Dipropylamino)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile has some limitations. It has a short half-life, which limits its duration of action. 4-(Dipropylamino)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile is also not selective for specific nAChR subtypes, which can complicate interpretation of results.
将来の方向性
There are several future directions for research involving 4-(Dipropylamino)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile. One area of interest is the role of nAChRs in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 4-(Dipropylamino)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile has been shown to improve cognitive function in animal models of these diseases, and further research could lead to the development of novel therapies. Another area of interest is the development of more selective nAChR agonists that could be used to target specific subtypes of the receptor. This could lead to the development of more effective therapies for various disorders, such as addiction and pain.
合成法
4-(Dipropylamino)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile can be synthesized by reacting 2-bromo-4'-methylthioacetophenone with dipropylamine and potassium cyanide in the presence of a palladium catalyst. The reaction yields 4-(Dipropylamino)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile as a white crystalline solid with a melting point of 152-153°C. The purity of 4-(Dipropylamino)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile can be confirmed by HPLC analysis.
科学的研究の応用
4-(Dipropylamino)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile has been extensively used in scientific research to study the effects of nAChR activation on various physiological and biochemical processes. It has been used to investigate the role of nAChRs in memory, learning, attention, and addiction. 4-(Dipropylamino)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile has also been used to study the effects of nAChR activation on neurotransmitter release, synaptic plasticity, and neuronal excitability.
特性
製品名 |
4-(Dipropylamino)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile |
|---|---|
分子式 |
C18H22N4S |
分子量 |
326.5 g/mol |
IUPAC名 |
4-(dipropylamino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H22N4S/c1-4-11-22(12-5-2)17-15(13-19)16(20-18(21-17)23-3)14-9-7-6-8-10-14/h6-10H,4-5,11-12H2,1-3H3 |
InChIキー |
UAADRCDASGTCAF-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1=NC(=NC(=C1C#N)C2=CC=CC=C2)SC |
正規SMILES |
CCCN(CCC)C1=NC(=NC(=C1C#N)C2=CC=CC=C2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B253828.png)
![2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B253829.png)
![N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-2-propoxybenzamide](/img/structure/B253830.png)
![4-(2-{1-[(4-Methoxyphenoxy)acetyl]piperidin-2-yl}ethyl)morpholine](/img/structure/B253831.png)
![Dimethyl 3-methyl-5-({[(6-phenyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B253835.png)
![Dimethyl 3-methyl-5-{[([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B253837.png)
![N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide](/img/structure/B253838.png)
![Methyl 6-methyl-2-{[([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B253839.png)
![N-[4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetamide](/img/structure/B253841.png)
![N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}furan-2-carboxamide](/img/structure/B253848.png)
![N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide](/img/structure/B253851.png)
![(3Z)-5-(3-hydroxypropyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B253852.png)
